Ácido trans-cinámico-d7

Descripción general

Descripción

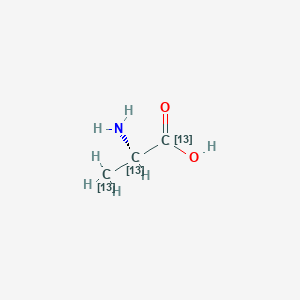

Trans-Cinnamic-d7 acid is the deuterium labeled trans-Cinnamic acid . Trans-Cinnamic acid is a natural antimicrobial, with a minimal inhibitory concentration (MIC) of 250 μg/mL against fish pathogen A. sobria, SY-AS1 .

Synthesis Analysis

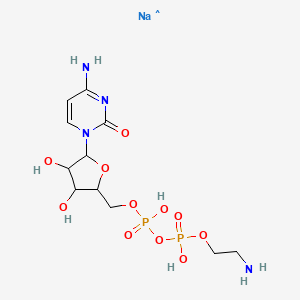

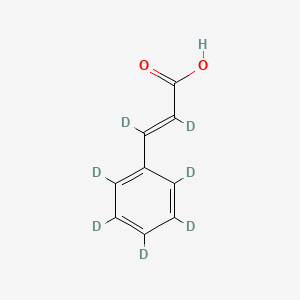

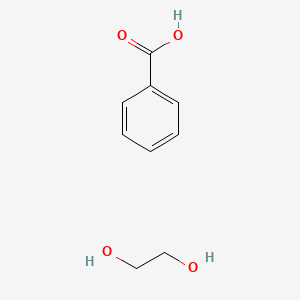

Trans-Cinnamic-d7 acid is synthesized by the Perkin reaction between Ac2O and PhCHO . It is also obtained from cinnamon bark and balsam resins such as storax . The Linear Formula of trans-Cinnamic-d7 acid is C6D5CD=CDCO2H .

Molecular Structure Analysis

The molecular weight of trans-Cinnamic-d7 acid is 155.20 . The InChI string of trans-Cinnamic-d7 acid is 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H, (H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D .

Chemical Reactions Analysis

Trans-Cinnamic acid is used in the manufacture of flavors, dyes, and pharmaceuticals . Its major use is for the production of its methyl, ethyl, and benzyl esters . These esters are important components of perfumes . The acid is also a precursor to the sweetener aspartame .

Physical And Chemical Properties Analysis

. It has a boiling point of 300 °C (lit.) and a melting point of 132-135 °C (lit.) . The mass shift of trans-Cinnamic-d7 acid is M+7 .

Aplicaciones Científicas De Investigación

Farmacología

Ácido trans-cinámico-d7: es un derivado deuterado del ácido trans-cinámico, que ha sido estudiado por su potencial en el tratamiento de diversas enfermedades debido a su eficacia biológica . Ha mostrado promesa en aplicaciones anticancerígenas, antimicrobianas y neuroprotectoras. La forma deuterada puede utilizarse en la investigación farmacológica para estudiar las vías metabólicas y las interacciones de los fármacos con mayor precisión debido a su marcado isotópico estable.

Agricultura

En agricultura, el ácido trans-cinámico-d7 se puede utilizar para estudiar el metabolismo de las plantas y la regulación del crecimiento . Se ha demostrado que afecta el crecimiento de las plantas y causa cambios metabólicos, lo que puede ser crucial para desarrollar nuevas técnicas agrícolas y comprender las respuestas de las plantas a los factores estresantes ambientales.

Industria alimentaria

This compound: encuentra aplicaciones en la industria alimentaria como agente aromatizante debido a su aroma a canela . También se puede utilizar como aditivo y conservante alimentario, contribuyendo a la vida útil y al sabor de los productos alimenticios. Su forma deuterada permite rastrear y estudiar el comportamiento del compuesto en matrices alimentarias complejas.

Cosméticos

En la industria cosmética, los derivados del ácido trans-cinámico, incluidas las formas deuteradas, se utilizan por sus propiedades de absorción UV y antioxidantes . Mejoran las cualidades protectoras de los productos para el cuidado de la piel y también pueden servir como ingredientes importantes en perfumes y otros productos de cuidado personal.

Ciencia de los materiales

This compound: se está explorando por su papel en la mejora de la eficiencia de las células solares orgánicas . Como un compuesto respetuoso con el medio ambiente y rentable, se puede dopar en las capas de la interfaz del cátodo para mejorar la eficiencia de extracción de carga y el rendimiento general del dispositivo.

Ciencia ambiental

La forma deuterada del ácido trans-cinámico se puede utilizar en la ciencia ambiental para estudiar la degradación y el destino ambiental de los derivados del ácido cinámico . Ayuda a comprender el impacto del compuesto en los ecosistemas y ayuda a desarrollar métodos de eliminación ecológicos.

Safety and Hazards

Trans-Cinnamic-d7 acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling trans-Cinnamic-d7 acid .

Relevant Papers

A paper titled “Functional groups matter: metabolomics analysis of Escherichia coli exposed to trans-cinnamic acid and its derivatives unveils common and unique targets” discusses the metabolic alterations associated with exposure to trans-Cinnamic acid and its derivatives in Escherichia coli . Another paper titled “Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid” discusses the influence of crystallization techniques on the modification of the solid-state properties and the aqueous solubility of cinnamic acid .

Mecanismo De Acción

Target of Action

The primary target of trans-Cinnamic-d7 acid is the pathogenic bacteria, specifically the fish pathogen Aeromonas sobria (SY-AS1) . This compound acts as a natural antimicrobial agent, inhibiting the growth and proliferation of these bacteria .

Mode of Action

It is known that it has a minimal inhibitory concentration (mic) of 250 μg/ml againstA. sobria . This suggests that it interferes with essential biological processes within the bacteria, inhibiting their growth and proliferation.

Biochemical Pathways

Given its antimicrobial activity, it is likely that it disrupts essential metabolic pathways within the bacteria, leading to their death or inhibition of growth .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules, as in the case of trans-cinnamic-d7 acid, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

The primary result of the action of trans-Cinnamic-d7 acid is the inhibition of the growth and proliferation of the fish pathogen A. sobria . This leads to a decrease in the bacterial population, thereby mitigating the effects of the bacterial infection.

Action Environment

The action, efficacy, and stability of trans-Cinnamic-d7 acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound has a boiling point of 300°C , suggesting that it remains stable under a wide range of temperatures.

Análisis Bioquímico

Biochemical Properties

trans-Cinnamic-d7 acid plays a significant role in biochemical reactions, particularly in plant metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds, which are essential for plant defense mechanisms and growth regulation . Additionally, trans-Cinnamic-d7 acid can interact with other enzymes involved in the phenylpropanoid pathway, influencing the production of flavonoids, lignins, and other secondary metabolites .

Cellular Effects

trans-Cinnamic-d7 acid has been shown to affect various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, trans-Cinnamic-d7 acid can alter the expression of genes involved in stress responses, leading to enhanced resistance to environmental stressors . It also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of primary and secondary metabolites .

Molecular Mechanism

The molecular mechanism of trans-Cinnamic-d7 acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, trans-Cinnamic-d7 acid can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, trans-Cinnamic-d7 acid can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses.

Propiedades

IUPAC Name |

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-UJMUNGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584103 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

308796-47-6 | |

| Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Cinnamic-d7 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-acetyloxy-3-carboxypropyl]-trimethylazanium;chloride](/img/structure/B1611751.png)